molecular formula C5H5NOS B1355430 1-Thiazol-5-yl-ethanone CAS No. 91516-28-8

1-Thiazol-5-yl-ethanone

Cat. No. B1355430
Key on ui cas rn: 91516-28-8
M. Wt: 127.17 g/mol
InChI Key: DBNLYQBYTOYCGO-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

* 5-bromoacetylthiazole hydrobromide was prepared from 5-acetylthiazole according to the procedure for preparing 2-bromoacetyl-4-methylpyridine hydrobromide described in step 2 of Example 31.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromoacetyl-4-methylpyridine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:8][CH:7]=[N:6][CH:5]=1)(=[O:3])[CH3:2].[BrH:9].[Br:10]CC(C1C=C(C)C=CN=1)=O>>[BrH:10].[Br:9][CH2:2][C:1]([C:4]1[S:8][CH:7]=[N:6][CH:5]=1)=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CN=CS1
Name
2-bromoacetyl-4-methylpyridine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrCC(=O)C1=NC=CC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.BrCC(=O)C1=CN=CS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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